4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Oxidation: This compound is oxidized to 4-aminomethylcyclohexanone.
Carboxylation: Finally, the compound undergoes carboxylation to form Tranexamic acid.
Industrial Production Methods
Industrial production of Tranexamic acid typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group in Tranexamic acid can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Tranexamic acid is studied for its role in inhibiting fibrinolysis and its effects on cellular processes.
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin. By preventing the conversion of plasminogen to plasmin, Tranexamic acid reduces the breakdown of fibrin clots, thereby reducing bleeding .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent that is less potent than Tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Tranexamic acid is unique due to its higher potency compared to similar compounds like aminocaproic acid. It binds more strongly to plasminogen, making it more effective in preventing fibrinolysis .
Conclusion
Tranexamic acid (4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid) is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique mechanism of action and higher potency make it a valuable antifibrinolytic agent.
Properties
IUPAC Name |
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4,13H,(H,17,18)(H4,11,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLVLGWHCLILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN=C2C(=NN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NN=C2C(=NN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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